3-Phenyl-2H-1-benzopyran-6-ol
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Overview
Description
3-Phenyl-2H-1-benzopyran-6-ol is an organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2H-1-benzopyran-6-ol can be achieved through various methods. One common approach involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones under microwave irradiation in the presence of triethylammonium acetate (TEAA) . Another method includes the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
Industrial Production Methods: Industrial production of benzopyran derivatives often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of environmentally benign catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2H-1-benzopyran-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-Phenyl-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties are linked to its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
2H-1-Benzopyran: A structural isomer with similar chemical properties but different biological activities.
Coumarin: Known for its anticoagulant properties and used in medicinal applications.
Chromene: Another benzopyran derivative with diverse applications in pharmaceuticals and material science.
Uniqueness: 3-Phenyl-2H-1-benzopyran-6-ol stands out due to its unique combination of phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
88039-99-0 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C15H12O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
SOHLBBHKJISGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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